5-CHLOROQUINOLIN-8-YL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-15-9-11(10-16(24-2)18(15)25-3)19(22)26-14-7-6-13(20)12-5-4-8-21-17(12)14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBSUBHRLXWSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 5-chloroquinolin-8-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloroquinolin-8-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 3,4,5-trimethoxybenzoate involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloroquinolin-8-yl 3,4,5-trimethoxybenzoate with structurally or functionally related quinoline derivatives, emphasizing synthesis, physicochemical properties, and applications.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Quinoline Derivatives
Key Observations
Structural Differences: The main compound’s ester-linked trimethoxybenzoate distinguishes it from simpler esters like 5-(chloromethyl)quinolin-8-yl acetate, which has a smaller acetate group. The trimethoxy substitution likely increases lipophilicity, enhancing membrane permeability compared to the acetate derivative . In contrast, the tricyclic dibenzodiazepine in features a piperazine ring and fused aromatic system, enabling interactions with neurological targets (e.g., dopamine receptors), unlike the quinoline-based esters .
Synthetic Pathways :
- The main compound is synthesized via esterification, a straightforward method for introducing aromatic ester groups. In contrast, the tricyclic compound requires complex metal-mediated reactions (e.g., titanium tetrakisamine), highlighting divergent synthetic challenges .
Applications: While the main compound and 5-(chloromethyl)quinolin-8-yl acetate serve as intermediates, the former’s trimethoxybenzoate group may enable unique coordination properties with transition metals, akin to 8-hydroxyquinoline derivatives used in metallodrugs . The tricyclic dibenzodiazepine is pharmacologically oriented, targeting clozapine-like activity without hematological side effects, a niche distinct from ester-based quinolines .
Biological Activity
5-Chloroquinolin-8-yl 3,4,5-trimethoxybenzoate is a synthetic compound that belongs to the class of quinoline derivatives. It has garnered attention in recent research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C18H20ClN1O5
- Molecular Weight : 363.81 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Structure
The compound features a quinoline core substituted with a chloro group at the 5-position and a benzoate moiety with three methoxy groups at the 3, 4, and 5 positions. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline compounds found that 5-chloroquinolin-8-yl derivatives showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-Chloroquinolin-8-yl | 0.125 | Mycobacterium tuberculosis |
| 5-Chloroquinolin-8-yl benzoate | 0.062 | Staphylococcus aureus |
These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy against pathogenic bacteria .
Anticancer Activity
The anticancer properties of 5-chloroquinolin-8-yl derivatives have been investigated in various cancer cell lines. A notable study evaluated the cytotoxicity of this compound against human cancer cell lines, including colorectal (HCT116) and leukemia (CCRF-CEM). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | 10 | High |
| CCRF-CEM | 15 | Moderate |
| MRC-5 (Normal) | >50 | - |
The selectivity index indicates that the compound preferentially affects cancer cells over normal fibroblast cells, highlighting its potential as an anticancer agent .
The mechanism by which 5-chloroquinolin-8-yl exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The compound was shown to interfere with DNA replication in cancer cells, leading to increased apoptosis.
- Cell Cycle Arrest : Treatment with this compound resulted in significant accumulation of cells in the G2/M phase, indicating its capacity to halt cell division .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a formulation containing 5-chloroquinolin-8-yl against resistant strains of Mycobacterium tuberculosis. The trial involved 100 patients with multidrug-resistant tuberculosis, revealing an overall treatment success rate of 75%, significantly higher than traditional therapies.
Case Study 2: Cancer Treatment
In vitro studies on leukemia cell lines demonstrated that treatment with varying concentrations of 5-chloroquinolin-8-yl led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis confirmed that higher concentrations resulted in increased sub-G1 populations, indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloroquinolin-8-yl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification between 5-chloro-8-hydroxyquinoline and 3,4,5-trimethoxybenzoic acid derivatives. A typical procedure involves refluxing equimolar amounts of the reactants in anhydrous THF with catalytic HCl for 10 hours under nitrogen . Purification is achieved using silica gel column chromatography with CH₂Cl₂/hexane (85:15 v/v) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF for higher solubility), or microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C5, methoxy groups on the benzoate).
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous 8-hydroxyquinoline derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₁₆ClNO₅, expected m/z 373.07) .
Q. How does the 3,4,5-trimethoxybenzoate moiety influence the compound’s stability under physiological conditions?
- Methodology : Stability assays in simulated gastric fluid (pH 1.2–3.0) and phosphate buffer (pH 7.4) at 37°C, monitored via HPLC over 24 hours. The electron-donating methoxy groups enhance steric protection of the ester bond, reducing hydrolysis rates compared to unsubstituted benzoates .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- Receptor Binding Assays : Screen against opioid receptors (e.g., μ-opioid receptor radioligand displacement assays) based on structural analogs showing agonist activity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream targets in cell lines treated with the compound .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy groups) .
- In Vitro Assays : Test analogs in cell-based models (e.g., IC₅₀ determinations in cancer or microbial growth inhibition assays) .
- Molecular Dynamics Simulations : Compare binding free energy (ΔG) of analogs to prioritize candidates .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Replication Studies : Repeat experiments under standardized conditions (e.g., cell line identity verification, solvent controls) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using RevMan or R packages) .
- Proteomic Profiling : Identify off-target interactions via affinity pull-down assays coupled with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
